molecular formula C15H28N2O2 B1380703 tert-Butyl [3,4'-bipiperidine]-1'-carboxylate CAS No. 1250996-09-8

tert-Butyl [3,4'-bipiperidine]-1'-carboxylate

Cat. No. B1380703
M. Wt: 268.39 g/mol
InChI Key: LCONZSJOQNGGPV-UHFFFAOYSA-N
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Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . Carboxylates are organic compounds that contain a carboxyl group (-COO^-). The term “3,4’-bipiperidine” suggests the presence of two piperidine rings, which are six-membered rings containing nitrogen.


Synthesis Analysis

While specific synthesis methods for “tert-Butyl [3,4’-bipiperidine]-1’-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol . Piperidine rings can be formed through various methods, including the reduction of pyridine .


Molecular Structure Analysis

The tert-butyl group has a central carbon atom bonded to three methyl groups and the rest of the molecule . Piperidine is a heterocyclic amine with a six-membered ring, composed of five carbon atoms and one nitrogen atom . The carboxylate group consists of a carbonyl (C=O) and an alcohol (-O^-).


Chemical Reactions Analysis

The tert-butyl group is known for its high bond dissociation energy and limited reactivity . Piperidines can participate in various reactions due to the presence of a nitrogen atom, which can act as a base or nucleophile .


Physical And Chemical Properties Analysis

Tert-butyl compounds are generally nonpolar and have low water solubility . Piperidines are basic due to the presence of a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl [3,4'-bipiperidine]-1'-carboxylate and its derivatives are integral in various chemical synthesis processes. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. This process involves the Mitsunobu reaction, indicating its role in stereoselective syntheses (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Furthermore, this compound serves as a pivotal intermediate in synthesizing novel inhibitors like the protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its utility in the development of therapeutic agents (Chen Xin-zhi, 2011).

Role in Anticancer Drug Synthesis

The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate derivative is noted for its significance as an intermediate in small molecule anticancer drugs. A high yield synthesis method for this compound has been established, demonstrating its critical position in the development of PI3K/AKT/mTOR pathway inhibitors, a key target in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Applications in Fluorous Synthesis

tert-Butyl [3,4'-bipiperidine]-1'-carboxylate derivatives have also been explored as fluorous derivatives for protecting carboxylic acids in fluorous synthesis. This novel approach facilitates the protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, offering new avenues in the synthesis strategy (Pardo, Cobas, Guitián, & Castedo, 2001).

Molecular Structure and Characterization

The molecular structure and characterization of tert-butyl [3,4'-bipiperidine]-1'-carboxylate derivatives have been extensively studied, providing insights into their chemical properties and reactivity. For example, X-ray studies have elucidated the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing the axial orientation of the isobutyl side chain and the beta-hydroxylated delta-lactam structure upon reduction (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety And Hazards

Tert-butyl compounds can be flammable and may cause irritation upon contact or inhalation . Proper safety measures should be taken while handling such compounds.

Future Directions

The future directions would depend on the specific applications of “tert-Butyl [3,4’-bipiperidine]-1’-carboxylate”. In general, there is ongoing research into the development of new synthetic methods and applications for tert-butyl and piperidine-containing compounds .

properties

IUPAC Name

tert-butyl 4-piperidin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONZSJOQNGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [3,4'-bipiperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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